3-(2-Ethoxyethoxy)pyridin-2-amine
Description
3-(2-Ethoxyethoxy)pyridin-2-amine is a pyridine derivative characterized by a 2-ethoxyethoxy substituent at the 3-position of the pyridine ring and an amine group at the 2-position.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-7-13-8-4-3-5-11-9(8)10/h3-5H,2,6-7H2,1H3,(H2,10,11) |
InChI Key |
JAJZISMTTAWDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(N=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Displacement
Bromination of pyridin-2-amine derivatives, as demonstrated in the synthesis of 2-amino-5-bromopyridine, provides a halogenated intermediate amenable to substitution. For example, bromination of 2-aminopyridine in dimethylformamide (DMF) at 50–60°C yields 2-amino-5-bromopyridine, though regioselectivity favors the 5-position. To target the 3-position, alternative directing groups or protective strategies may be required.
Subsequent displacement of the bromine atom with sodium 2-ethoxyethoxide under heated conditions (110–120°C) in a polar aprotic solvent like DMF could install the ethoxyethoxy group. This approach mirrors nitration and reduction steps described in patent CN103664763A, where brominated intermediates undergo further functionalization. Challenges include competing side reactions due to the electron-deficient pyridine ring, necessitating careful optimization of reaction time and temperature.
Palladium-Catalyzed Coupling Methods
Transition metal-catalyzed cross-coupling reactions enable precise installation of the ethoxyethoxy group under mild conditions. These methods are particularly effective when traditional nucleophilic substitution fails due to poor reactivity.
Buchwald-Hartwig Amination Adaptations
While typically used for C–N bond formation, Buchwald-Hartwig conditions could be adapted for ether synthesis if a palladium catalyst facilitates coupling between a pyridyl halide and a 2-ethoxyethoxy boronic ester. For instance, Method C in RSC Medicinal Chemistry protocols employs Pd₂(dba)₃ and XantPhos with aryl halides, achieving coupling at 110°C in toluene. Applying similar conditions to 3-bromopyridin-2-amine and 2-ethoxyethoxyboronic acid might yield the target compound, though the feasibility of such couplings for ethers remains underexplored.
Ullmann-Type Coupling
Ullmann reactions using copper catalysts and ligands like 1,10-phenanthroline could couple 3-iodopyridin-2-amine with 2-ethoxyethanol. Elevated temperatures (120–150°C) and polar solvents (e.g., DMSO) are often required, as seen in syntheses of aryl ethers. However, competing side reactions, such as homo-coupling of the alcohol, may necessitate excess pyridyl halide.
Ring-Closing and Cyclization Strategies
Constructing the pyridine ring with pre-installed substituents offers a convergent route to this compound.
Hantzsch Pyridine Synthesis Modifications
The classical Hantzsch synthesis, which combines β-keto esters, aldehydes, and ammonia, could be modified to incorporate the ethoxyethoxy group. For example, using a β-keto ester derived from 2-ethoxyethanol in the cyclization step might yield a pyridine ring with the desired substituent. However, regiochemical control remains a challenge, as Hantzsch reactions typically produce symmetrically substituted dihydropyridines.
Cyclization of Enamine Intermediates
Enamine intermediates derived from 2-ethoxyethoxyacetaldehyde and malononitrile could undergo cyclization with ammonium acetate to form the pyridine core. This method, inspired by the synthesis of 2-aminobenzoxazoles, would require precise stoichiometry and temperature control to favor the 3-substituted isomer.
Alternative Synthetic Routes
Epoxide Ring-Opening
Methodology from RSC Medicinal Chemistry demonstrates the use of 2,2-dimethyloxirane to form ether linkages. Reacting 3-hydroxypyridin-2-amine with ethylene oxide derivatives under basic conditions could yield the ethoxyethoxy group. For instance, treatment with 2-ethoxyethyl bromide in the presence of K₂CO₃ or Et₃N might facilitate substitution, though the hydroxyl group’s nucleophilicity must be enhanced through deprotonation.
Reductive Amination Pathways
While less direct, reductive amination of a ketone intermediate bearing the ethoxyethoxy group could provide access to the amine functionality. For example, 3-(2-Ethoxyethoxy)pyridine-2-carbaldehyde could be subjected to reductive amination with ammonium acetate and NaBH₃CN. However, synthesizing the aldehyde precursor would require additional steps, such as oxidation of a hydroxymethyl group.
Comparative Analysis of Methods
The table below summarizes key parameters for the discussed synthetic routes:
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(2-Ethoxyethoxy)pyridin-2-amine has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: SERCA Inhibition
A notable study explored the compound's potential as an inhibitor of the sarco-endoplasmic reticulum calcium ATPase (SERCA), which is implicated in several diseases, including rheumatoid arthritis. The research utilized computational docking studies to predict binding affinities and modes of interaction with SERCA, demonstrating that derivatives of pyridine compounds can effectively modulate calcium signaling pathways .
Anticancer Research
The compound has also been assessed for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
Case Study: Cytotoxicity Assessment
In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, prompting further investigation into its mechanism of action and therapeutic potential .
Pharmacokinetic Studies
Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Computational models have been employed to predict the pharmacokinetic behavior of this compound.
Table 2: Predicted Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Plasma Half-life | Not determined |
| Metabolism | Hepatic |
| Excretion | Renal |
These predictions suggest that the compound may have favorable characteristics for oral administration, although empirical studies are necessary to validate these findings.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. As an aminopyridine derivative, it can interact with enzymes and receptors in biological systems, modulating their activity. The compound may act on pathways involving neurotransmission, enzyme inhibition, or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of 3-(2-Ethoxyethoxy)pyridin-2-amine and Analogues
Biological Activity
3-(2-Ethoxyethoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its properties and implications in drug development.
Chemical Structure and Properties
This compound belongs to the class of aminopyridines, characterized by a pyridine ring substituted with an ethoxyethoxy group. This unique structure contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. As an aminopyridine derivative, it can modulate the activity of enzymes and receptors involved in neurotransmission and other critical pathways. This interaction may lead to various pharmacological effects, including antimicrobial and potential anticancer activities .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
| Escherichia coli | 64 | Amoxicillin | 32 |
| Candida albicans | 128 | Fluconazole | 64 |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies indicate that this compound may exhibit anticancer activity. It has been evaluated in vitro against various cancer cell lines, showing notable cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by Furdui et al. demonstrated that derivatives of pyridine compounds, including this compound, showed enhanced antimicrobial activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In a recent investigation into the cytotoxic effects of pyridine derivatives on human cancer cell lines, this compound was found to inhibit cell proliferation significantly at concentrations lower than those required for standard chemotherapeutics . This suggests a potential role in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Ethoxyethoxy)pyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling : Adapt protocols from Sonogashira or Suzuki-Miyaura couplings to introduce the ethoxyethoxy group. For example, use 3-bromopyridin-2-amine as a starting material with 2-ethoxyethoxy boronic acid under Pd(PPh₃)₄ catalysis (10 mol%) in a DMF/H₂O solvent system at 80°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Protection-Deprotection Strategies : Protect the amine group with Boc anhydride before introducing the ethoxyethoxy moiety via nucleophilic substitution. Deprotect using TFA in dichloromethane .
- Optimization : Vary catalysts (e.g., CuI for alkyne couplings) and solvent polarity (DMF vs. THF) to improve yield. Characterize intermediates via ¹H NMR (400 MHz, CDCl₃) and LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the ethoxyethoxy chain (δ ~3.5–4.5 ppm for OCH₂CH₂O) and pyridine ring protons (δ ~6.5–8.5 ppm). Assign coupling constants (e.g., J = 5.0 Hz for vicinal protons) .
- X-ray Crystallography : For crystal structure determination, employ SHELXL for refinement. Resolve potential disorder in the ethoxyethoxy chain using restraints and constraints .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~209.12 g/mol) .
Advanced Research Questions
Q. How does the ethoxyethoxy substituent influence electronic properties and reactivity in pyridine derivatives?
Methodological Answer:
- Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution. The ethoxyethoxy group is electron-donating, increasing pyridine ring electron density (NBO analysis) .
- Experimental Validation : Compare reaction rates of this compound with unsubstituted analogs in electrophilic substitution reactions (e.g., nitration). Use kinetic monitoring via UV-Vis spectroscopy .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, HMBC can confirm connectivity between the amine group and pyridine C2 .
- Crystallographic Refinement : If NMR data conflicts with expected structure, grow single crystals and refine with SHELXL. Address disorder using PART instructions and free variables .
Q. What strategies mitigate challenges in crystallizing hygroscopic derivatives of this compound?
Methodological Answer:
Q. What biological assays are suitable for probing the kinase inhibition potential of this compound derivatives?
Methodological Answer:
- In Vitro Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen™) to measure IC₅₀ against TrkA or EGFR kinases. Prepare test compounds in DMSO (≤1% final concentration) and validate with staurosporine as a control .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes. Align results with crystal structures of kinase-inhibitor complexes (PDB: 4AOJ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
